Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base for Solution-Phase Library Synthesis
The dihydrochloride salt (CAS 2770359-65-2) is purposefully utilized in patented NK-3 antagonist synthetic routes to facilitate aqueous amide coupling conditions, whereas the free base (CAS 1159553-52-2) requires organic co-solvents that can limit applicability in high-throughput parallel synthesis [1]. This salt form selection directly impacts the yield and reproducibility of N-acylation reactions crucial for generating structure-activity relationship (SAR) libraries [2].
| Evidence Dimension | Solubility in aqueous reaction media |
|---|---|
| Target Compound Data | Dihydrochloride salt; reported as freely soluble in water (exact solubility data not publicly available) |
| Comparator Or Baseline | Free base (CAS 1159553-52-2); reported as soluble in organic solvents (DMSO, ethanol) but limited water solubility |
| Quantified Difference | Qualitative solubility difference; salt form enables aqueous coupling (e.g., HATU/DIPEA in water/DMF mixtures) avoiding organic co-solvents [1] |
| Conditions | Amide coupling conditions as described in U.S. Patent 9,987,274 for NK-3 antagonist library synthesis |
Why This Matters
For procurement in medicinal chemistry groups running parallel solution-phase amide couplings, the salt form is critical to avoid solubility-driven variability in reaction outcomes.
- [1] Hoveyda, H., Dutheuil, G., & Fraser, G. (2018). U.S. Patent No. 9,987,274. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Hoveyda, H., Dutheuil, G., & Fraser, G. (2018). Chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. U.S. Patent No. 10,065,961. View Source
